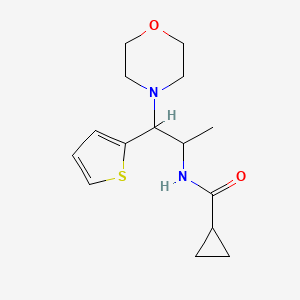

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

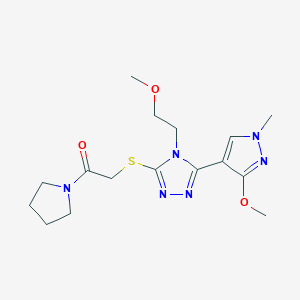

“N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide” is a chemical compound with the CAS Number 863017-18-9 . It has a molecular weight of 294.41 and a molecular formula of C15H22N2O2S .

Molecular Structure Analysis

The molecular structure of this compound includes a morpholino group, a thiophene group, a propan-2-yl group, and a cyclopropanecarboxamide group . The exact mass is 294.140198 .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 497.2±45.0 °C at 760 mmHg, and a flash point of 254.5±28.7 °C . The LogP value is 0.44, indicating its lipophilicity . The vapour pressure is 0.0±1.3 mmHg at 25°C, and the index of refraction is 1.588 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

Synthesis and Crystal Structure Analysis : Certain compounds closely related to "N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide" have been synthesized and their crystal structures determined. For example, the synthesis of compounds with antiproliferative activity against cancer cell lines involves complex condensation reactions, highlighting their potential in cancer research (J. Lu et al., 2021).

Characterization of Derivatives : The study of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their metal complexes provides insights into their chemical properties and potential applications. These compounds have been characterized by various spectroscopic techniques, offering a basis for exploring the uses of similar compounds in material science or catalysis (C. Ozer et al., 2009).

Biological Activity and Applications

Antitumor Activity : Compounds structurally related to "this compound" have demonstrated significant antitumor activity. Their synthesis, structural elucidation, and biological testing against various cancer cell lines provide a template for developing new anticancer agents (Jiu-Fu Lu et al., 2020).

Wirkmechanismus

Target of Action

The primary targets of this compound are the norepinephrine and dopamine transporters . It functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their synaptic levels . This effect is similar to that of methamphetamine .

Biochemical Pathways

The compound affects the norepinephrine and dopamine pathways . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced neurotransmission .

Pharmacokinetics

The compound’s metabolism is somewhat similar to methamphetamine, involving hydroxylation, demethylation, and deamination . It is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one . Thiophene-2-carboxylic acid is the final major metabolic product, which is very hydrophilic and is excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .

Result of Action

The molecular and cellular effects of the compound’s action include increased neurotransmission due to elevated synaptic levels of norepinephrine and dopamine . This can lead to various physiological effects, including increased locomotor activity .

Biochemische Analyse

Biochemical Properties

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide plays a crucial role in biochemical reactions, particularly due to its interaction with specific enzymes and proteins. This compound has been identified as a potential inhibitor of the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex in Mycobacterium tuberculosis . By binding to this enzyme, this compound disrupts the electron transport chain, thereby inhibiting bacterial respiration and growth. Additionally, this compound may interact with other biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines, this compound exhibits cytotoxic effects, leading to apoptosis and reduced cell proliferation . The influence on cell signaling pathways, such as those involving reactive oxygen species (ROS) and mitochondrial function, highlights its potential as a therapeutic agent in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The inhibition of the QcrB subunit in Mycobacterium tuberculosis is a prime example, where the compound binds to the enzyme’s active site, blocking its function . This inhibition leads to a cascade of effects, including the disruption of the electron transport chain and subsequent bacterial cell death. Additionally, the compound’s interaction with other proteins and enzymes may result in altered gene expression and metabolic changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that while the compound remains stable under certain conditions, prolonged exposure can lead to degradation, affecting its potency . Long-term effects on cellular function, such as sustained inhibition of bacterial growth or prolonged cytotoxicity in cancer cells, have also been documented.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as antibacterial or anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects, including hepatotoxicity and nephrotoxicity, have been reported. These findings underscore the importance of dosage optimization to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation processes These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may utilize specific transporters or binding proteins to facilitate its cellular uptake and distribution . Once inside the cell, its localization and accumulation in particular compartments, such as the mitochondria or nucleus, can significantly impact its function and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, its accumulation in the mitochondria could enhance its effects on mitochondrial respiration and ROS production, while nuclear localization might influence gene expression and cell cycle regulation.

Eigenschaften

IUPAC Name |

N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-11(16-15(18)12-4-5-12)14(13-3-2-10-20-13)17-6-8-19-9-7-17/h2-3,10-12,14H,4-9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZPTZQEOZVBTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816856 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/no-structure.png)

![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)

![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2894893.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2894895.png)

![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894898.png)

![3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B2894904.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2894905.png)

![4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2894910.png)